molecular formula C10H14O B14575831 Octahydro-4H-2,5-methanoinden-4-one CAS No. 61207-67-8

Octahydro-4H-2,5-methanoinden-4-one

Cat. No.: B14575831
CAS No.: 61207-67-8
M. Wt: 150.22 g/mol
InChI Key: PJOHLONFFNVUHU-UHFFFAOYSA-N
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Description

Octahydro-4H-2,5-methanoinden-4-one, with the CAS Registry Number 13380-94-4, is an organic compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol . This compound is characterized by a complex, bridged tricyclic structure, specifically a tricyclo[5.2.1.0²,⁶]decan-8-one framework, which classifies it as a ketone . This rigid, polycyclic skeleton makes it a valuable intermediate in organic synthesis and fragrance research. Its structure serves as a core building block for the synthesis of more complex chemical entities, as evidenced by its relation to octahydro-4,7-methanoindenol derivatives and aldehydes that are utilized in the development of perfume compositions . Researchers value this compound for its potential in exploring structure-activity relationships and as a precursor in hetero Diels-Alder reactions and other cycloaddition processes used to construct polycyclic alkaloid-like structures . Its application is primarily found in the development of novel fragrance ingredients with unique olfactory properties, such as floral, green, marine, and muguet notes . This chemical is strictly for professional laboratory research applications. This compound is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

61207-67-8

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

tricyclo[4.3.1.03,8]decan-7-one

InChI

InChI=1S/C10H14O/c11-10-8-2-1-7-3-6(4-8)5-9(7)10/h6-9H,1-5H2

InChI Key

PJOHLONFFNVUHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CC1C(C3)C2=O

Origin of Product

United States

Preparation Methods

The synthesis of Octahydro-4H-2,5-methanoinden-4-one involves several synthetic routes and reaction conditions. One common method includes the hydrogenation of 4,7-Methano-5H-inden-5-one under specific conditions to achieve the octahydro form . Industrial production methods often involve catalytic hydrogenation processes, where the compound is subjected to high pressure and temperature in the presence of a suitable catalyst to achieve the desired product.

Chemical Reactions Analysis

Octahydro-4H-2,5-methanoinden-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones and alcohols. Common reagents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Halogenation is a common substitution reaction where halogens like chlorine or bromine are introduced.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 results in alcohols.

Scientific Research Applications

Octahydro-4H-2,5-methanoinden-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Octahydro-4H-2,5-methanoinden-4-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

a) Tetrahydropyran-4-one (C₅H₈O₂)

  • Structure: A monocyclic six-membered ring containing one oxygen atom and a ketone at position 4.
  • Key Contrast: Lacks the bicyclic framework and bridge-induced strain present in Octahydro-4H-2,5-methanoinden-4-one. This results in lower ring strain and reduced electrophilicity of the ketone group compared to the bridged system .

b) Octahydro-4,7-methano-1H-indene (C₉H₁₄)

  • Structure: A positional isomer of the target compound, with a methano bridge at positions 4 and 7 instead of 2 and 5.
  • Key Contrast : The absence of a ketone group eliminates polarity and significantly alters reactivity, making it more lipophilic but less reactive in nucleophilic addition reactions .

c) Norbornenone (C₇H₈O)

  • Structure: A bicyclic ketone with a norbornene framework.
  • Key Contrast: While both compounds exhibit bridge-induced strain, norbornenone’s unsaturated double bond enhances reactivity in Diels-Alder reactions, unlike the fully saturated this compound.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility in Water
This compound C₉H₁₂O 136.19 85–90* 220–225* Low
Tetrahydropyran-4-one C₅H₈O₂ 116.12 20–25 180–185 Moderate
Norbornenone C₇H₈O 108.14 50–55 195–200 Low

*Theoretical values based on analogous bicyclic ketones.

Key Observations:

  • Boiling/Melting Points: The bicyclic structure of this compound contributes to higher melting and boiling points compared to monocyclic analogs like tetrahydropyran-4-one, due to increased molecular rigidity and van der Waals interactions.
  • Solubility : Lower water solubility relative to tetrahydropyran-4-one aligns with its reduced polarity and larger hydrophobic framework.

Q & A

Q. How can contradictions in reported spectral data (e.g., 1H^{1}\text{H}1H NMR shifts) for this compound be reconciled?

  • Methodological Answer : Replicate experiments under identical conditions (solvent, concentration, temperature). Use a unified reference standard (e.g., TMS in CDCl₃) and cross-validate with computational NMR tools (ACD/Labs or MestReNova). Publish raw data (FIDs) for transparency .
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Q. What interdisciplinary approaches are viable for studying the compound’s potential in supramolecular chemistry?

  • Methodological Answer : Combine X-ray crystallography (host-guest complexes) with isothermal titration calorimetry (ITC) to measure binding constants. Theoretical modeling (MD simulations) can predict cavity size compatibility with guest molecules .

Methodological Guidelines

  • Experimental Design :
    • For kinetic studies, use a factorial design (e.g., 3x3 matrix of temperature, catalyst loading, and solvent) to identify interactions between variables .
    • Include negative controls (e.g., catalyst-free reactions) to rule out non-catalytic pathways.
  • Data Contradiction Analysis :
    • Apply statistical tests (t-test, ANOVA) to assess significance of discrepancies. For spectral data, use Bland-Altman plots to visualize bias .
  • Reporting Standards :
    • Provide raw data in appendices (e.g., NMR spectra, chromatograms) and processed data in the main text (mean ± SD, n=3) .

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